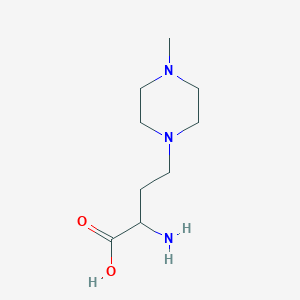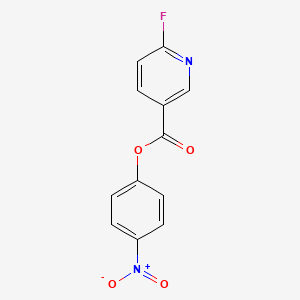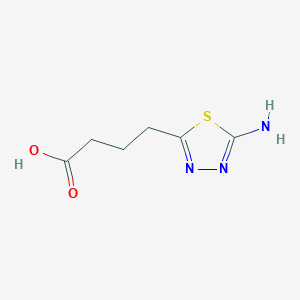
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid is a chemical compound with the molecular formula C6H9N3O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include refluxing in ethanol and subsequent acidification to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit urease, an enzyme critical for the survival of certain bacteria, by binding to its active site and preventing its catalytic activity . This inhibition leads to the disruption of bacterial metabolism and growth .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with antimicrobial properties.
2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: Known for its urease inhibitory activity.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthesizing new derivatives with enhanced properties .
Propiedades
Fórmula molecular |
C6H9N3O2S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
4-(5-amino-1,3,4-thiadiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c7-6-9-8-4(12-6)2-1-3-5(10)11/h1-3H2,(H2,7,9)(H,10,11) |
Clave InChI |
NEADBMMZXPQSPL-UHFFFAOYSA-N |
SMILES canónico |
C(CC1=NN=C(S1)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



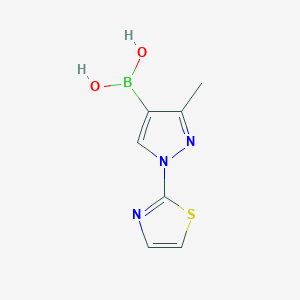

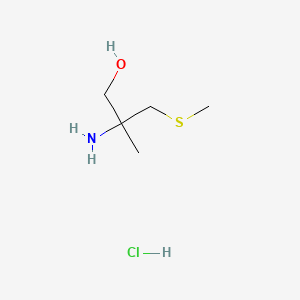
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)

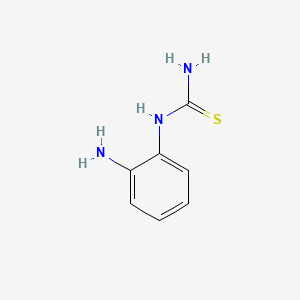
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
